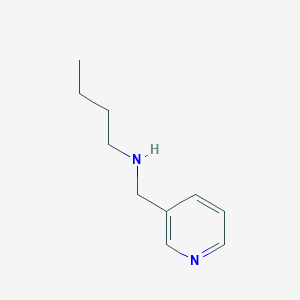
N-(pyridin-3-ylmethyl)butan-1-amine
Descripción general
Descripción
N-(pyridin-3-ylmethyl)butan-1-amine, also known as Pyridinium-3-methylbutanoate, is a chemical compound belonging to the class of pyridinium compounds. It is a colorless solid with a molecular weight of 155.2 g/mol and a melting point of 212°C. It is a commonly used reagent in organic synthesis, and has been studied for its potential applications in medicinal chemistry, biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Coordination Polymers and Complexes
N-(pyridin-3-ylmethyl)butan-1-amine and similar ligands have been instrumental in constructing various coordination polymers and complexes. For instance, they have been used to form helical silver(I) coordination polymers (Zhang et al., 2013), mercury supramolecular architectures (Ye et al., 2016), and in synthesizing Schiff base ligands for Cu(II) complexes (Keypour et al., 2015). These structures are significant in the study of molecular architecture and potential applications in catalysis and materials science.
2. Catalysis
This class of compounds is also prominent in catalytic applications. For instance, they have been used in the catalysis of oligomerization and polymerization of ethylene (Obuah et al., 2014) and in copper-catalyzed amination of aryl iodides (Wang et al., 2015). Such applications underscore their utility in synthetic chemistry and industrial processes.
3. Molecular Interactions and Magnetism
The use of this compound and related ligands in the study of molecular interactions and magnetism is notable. For example, their interaction with copper(II) has been explored, showing unique complex systems with potential ferromagnetic behavior (Kim et al., 2010). These studies are crucial in the field of coordination chemistry and for understanding the magnetic properties of materials.
4. Sensing and Detection
These compounds have been used in developing chemosensors, particularly for detecting metal ions like Cu2+. Such applications are shown in the development of colorimetric and fluorescent chemosensors for metal ions, particularly highlighting their potential in aqueous solutions and mammalian cells (Zheng et al., 2016). This area is significant for environmental monitoring and biological research.
5. Structural Studies and Synthesis
The role of this compound in structural studies and synthesis is also noteworthy. It has been involved in the synthesis of complexes with varied structures, as evidenced in works like the synthesis and characterization of Zn(II) Schiff base complex (Rezaeivala, 2017). Such studies contribute significantly to the field of inorganic and coordination chemistry.
Mecanismo De Acción
Target of Action
The primary targets of N-(pyridin-3-ylmethyl)butan-1-amine are Inorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These enzymes play crucial roles in various biochemical processes, including energy metabolism and inflammatory responses.
Mode of Action
It is likely that the compound interacts with these enzymes, potentially altering their activity and resulting in changes to the biochemical processes they are involved in .
Biochemical Pathways
Given its targets, it may influence pathways related to energy metabolism and inflammation
Result of Action
Given its targets, it may have potential effects on energy metabolism and inflammatory responses
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAXLILGBPMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405990 | |
| Record name | N-(pyridin-3-ylmethyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20173-12-0 | |
| Record name | N-Butyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(pyridin-3-ylmethyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




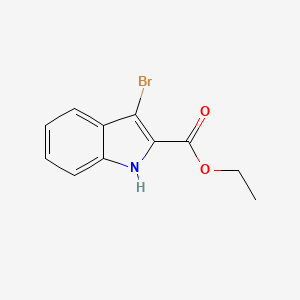


![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
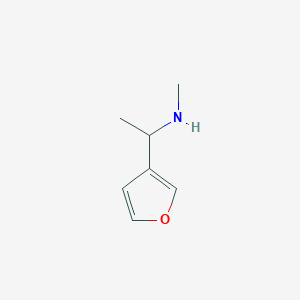
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)
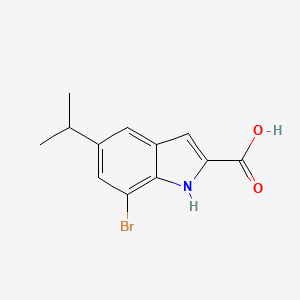

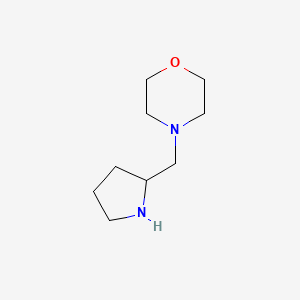

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)